2,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Overview
Description
2,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
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Scientific Research Applications
Applications in Photodynamic Therapy
- Zinc phthalocyanines substituted with benzenesulfonamide derivatives have shown potential for use in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Properties of Heterocyclic Hybrids
- Novel benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized. These compounds exhibit electrophilic and nucleophilic reactivity, demonstrated by molecular electrostatic potential maps. Some of these compounds show promise for nonlinear optical (NLO) applications, indicating potential use in photonics and electronics (Almansour et al., 2016).
Applications in Antimicrobial Therapies
- Research on benzenesulfonamide derivatives has shown significant potential in antimicrobial applications. These compounds have been found to possess excellent to moderate antimicrobial activities, with a notable potency against bacterial strains (Sojitra et al., 2016).
Enzyme Inhibition Studies
- Schiff bases derived from sulfa drugs and their metal complexes have shown inhibitory effects on certain enzymes. This suggests potential applications in developing therapeutic agents targeting specific enzymatic pathways (Alyar et al., 2018).
Development of Novel Polycyclic Systems
- The synthesis of novel fused polycyclic systems containing 1,4-benzodiazepine and isoindolinone fragments has been explored. These compounds could have applications in the development of new pharmacologically active molecules (Ukhin et al., 2011).
Multicomponent Synthesis Techniques
- Novel methods for the multicomponent synthesis of tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives have been developed, indicating potential applications in efficient drug synthesis (Shaabani et al., 2010).
Characterization of Schiff Bases
- New Schiff bases of sulfa drugs have been characterized, providing insights into their structure and potential applications in medicinal chemistry (Alyar et al., 2019).
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The compound may potentially affect various biochemical pathways. Without specific target information, it is challenging to predict the exact pathways and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Properties
IUPAC Name |
2,5-dimethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-3-4-12(2)16(9-11)24(21,22)19-13-5-6-15-14(10-13)17(20)18-7-8-23-15/h3-6,9-10,19H,7-8H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRCWFMSCIMHAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.